N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQABHXBGVHEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutically useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities.
Pharmacokinetics
The molecular weight of the compound is 1191638, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.
Action Environment
The synthesis of indole derivatives often involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation. This suggests that the chemical environment during synthesis could potentially influence the compound’s action and stability.
Biological Activity
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide, also known as a sulfonamide derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features an indole core linked to a sulfonamide moiety. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydroindole with appropriate carbonyl and sulfonamide precursors. A common synthetic route includes:
- Starting Materials : 2,3-dihydroindole, 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is generally carried out in a solvent such as dimethylformamide (DMF) under controlled temperature.
- Purification : The product is purified using column chromatography to yield the desired sulfonamide derivative with high purity.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : In a study involving mice with induced tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with advanced cancer showed promising results, with several patients experiencing stable disease for extended periods.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methylbenzenesulfonamide
- Alias : WAY-606483
- Molecular Formula : C₂₂H₂₀N₂O₃S
- Molecular Weight : 392.47 g/mol
- CAS Registry Number : 380435-19-8
Structural Features: The compound comprises a 4-methylbenzenesulfonamide backbone linked to a 2,3-dihydroindole (indoline) moiety via a carbonyl group.
Comparative Analysis with Structural Analogs
Key Observations :
- Synthetic Efficiency: The target compound was synthesized in high yields using straightforward methods, contrasting with the 28% yield of the chromenone-pyrazolopyrimidine derivative ().
- Structural Complexity: Derivatives like the chromenone-containing sulfonamide () exhibit higher molecular weights and complex heterocyclic systems compared to the simpler indoline-carbonyl motif in the target compound.
- Substituent Effects : Chloro and thioether groups in compound 11 () may enhance lipophilicity, whereas the bromopyridine derivative () introduces halogen-mediated intermolecular interactions.
Antibacterial Activity :
- aureus or P. aeruginosa ().
- The target compound’s activity remains uncharacterized in the provided evidence, highlighting a gap for future studies.
Crystallographic Insights :
- The bromopyridine derivative () exhibits a dihedral angle of 66.87° between pyridine and benzene rings, with intramolecular N–H⋯Br hydrogen bonds stabilizing its structure. This contrasts with the indoline-carbonyl system in the target compound, which may adopt distinct conformational preferences ().
Physicochemical and Functional Group Analysis
- Hydrogen-Bonding Capacity : The sulfonamide group in all compounds enables hydrogen bonding, critical for target binding. The indoline moiety in the target compound may enhance π-π stacking interactions compared to benzodioxin or pyridine systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
